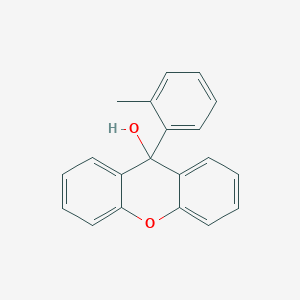

9-(2-Methylphenyl)xanthen-9-ol

Description

Structure

3D Structure

Properties

CAS No. |

6315-73-7 |

|---|---|

Molecular Formula |

C20H16O2 |

Molecular Weight |

288.3 g/mol |

IUPAC Name |

9-(2-methylphenyl)xanthen-9-ol |

InChI |

InChI=1S/C20H16O2/c1-14-8-2-3-9-15(14)20(21)16-10-4-6-12-18(16)22-19-13-7-5-11-17(19)20/h2-13,21H,1H3 |

InChI Key |

JTSUESUZBMCBJN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2(C3=CC=CC=C3OC4=CC=CC=C42)O |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of 9 2 Methylphenyl Xanthen 9 Ol and Analogs

Carbocation Generation and Stability from 9-Aryl-9-xanthen-9-ols

The core of the reactivity of 9-aryl-9-xanthen-9-ols lies in their ability to form stable tertiary carbocations through the loss of a hydroxyl group.

In aqueous and alcohol solutions, derivatives of 9-aryl-9H-xanthen-9-ol exist in equilibrium with the corresponding 9-arylxanthylium cations. nih.gov This transformation is readily achieved under acidic conditions, where the hydroxyl group is protonated and subsequently eliminated as a water molecule, a process known as dehydration. chemrxiv.org This acid-catalyzed dehydration reaction results in the formation of a brightly colored and fluorescent xanthylium cation. nih.gov The reaction is a reversible process, establishing an equilibrium between the colorless alcohol form and the colored cationic species. nih.gov

The general mechanism for this transformation is as follows:

Protonation: The hydroxyl group of the 9-aryl-9-xanthen-9-ol is protonated by an acid (e.g., H₃O⁺).

Elimination: The protonated hydroxyl group leaves as a neutral water molecule.

Carbocation Formation: This elimination results in the formation of a planar, resonance-stabilized 9-arylxanthylium carbocation.

This process is exemplified by the dehydration of bis(xanthenol) precursors under acidic conditions to form stable cyclophane-type dications. chemrxiv.org

The stability of the 9-arylxanthylium cation is a key determinant of the reactivity of its parent alcohol. Several factors contribute to this stability:

Resonance Delocalization: The positive charge on the central C9 carbon is extensively delocalized throughout the tricyclic xanthene ring system and the appended aryl group. This delocalization significantly stabilizes the cation. The π* orbital of the xanthylium cation is the primary location of the unpaired spin in its radical form, indicating the extent of electronic distribution. acs.org

Substituent Effects: The electronic properties of substituents on both the xanthene core and the 9-aryl group can significantly influence carbocation stability. Electron-donating groups enhance stability by delocalizing the positive charge, while electron-withdrawing groups destabilize it. This principle allows for the fine-tuning of the equilibrium point; for instance, introducing specific substituents into the xanthenol core can adjust the pH at which the carbocation forms. nih.gov The dehydroxylation of 3,6-dialkoxy-9-(o-tolyl)-9-xanthenol, an analog of the target compound, occurs at a pH of 6.5, demonstrating how alkoxy groups facilitate cation formation. nih.gov

The electronic structure of the xanthylium cation has been investigated using spectroscopic methods. In the ¹³C{¹H} NMR spectrum, the carbenium center (C9) typically resonates at a characteristic downfield chemical shift, with one study reporting a value of 176.4 ppm for a related xanthylium unit, consistent with a highly deshielded carbon atom bearing a positive charge. acs.org

Table 1: Factors Affecting 9-Arylxanthylium Cation Stability

| Factor | Description | Effect on Stability |

| Resonance | Delocalization of the positive charge across the tricyclic system and the aryl substituent. | Major stabilizing effect. |

| Aromaticity | The planar, cyclic π-system of the cation contributes to its overall stability. | Stabilizing effect. |

| Substituents | Electron-donating groups (e.g., alkoxy, alkyl) on the rings. | Increase stability. |

| Substituents | Electron-withdrawing groups (e.g., nitro, halo) on the rings. | Decrease stability. |

Nucleophilic Addition Reactions Involving Xanthylium Cations

The electrophilic C9 atom of the 9-arylxanthylium cation is susceptible to attack by various nucleophiles. These reactions are fundamental to the chemical behavior of the system.

The reaction of the 9-arylxanthylium cation with water is a classic example of nucleophilic addition. This reversible hydration process regenerates the parent 9-aryl-9-xanthen-9-ol. The position of this equilibrium is highly dependent on the concentration of hydronium ions (pH). nih.gov

Low pH (Acidic): The equilibrium favors the dehydration of the alcohol, leading to a higher concentration of the colored xanthylium cation.

High pH (Neutral/Basic): The equilibrium shifts towards the hydration of the cation, favoring the formation of the colorless xanthenol.

This reversible hydration/dehydration equilibrium forms the basis for the use of 9-aryl-9-xanthenols as pH indicators. nih.gov

Xanthylium cations can act as electron acceptors in reactions with suitable electron donors. Studies on cyclophane-type dications containing two xanthylium units have shown that they undergo a two-stage one-electron reduction process. chemrxiv.org This electrochemical reduction demonstrates the ability of the xanthylium moiety to accept electrons, leading to the formation of radical cation species and ultimately biradicals. chemrxiv.org This propensity for electron transfer is a key aspect of their reactivity, suggesting that these cations can engage in single-electron transfer (SET) mechanisms with appropriate aromatic donor molecules.

Acid-Base Equilibria and Prototropic Transformations in Solution

The interconversion between 9-aryl-9-xanthen-9-ol and the 9-arylxanthylium cation is best described as a prototropic equilibrium. nih.gov This type of equilibrium involves the transfer of a proton and is distinct from general acid-base reactions that might be affected by other ions. The equilibrium position is dependent solely on the hydronium ion concentration. nih.gov

The equilibrium can be represented by the following equation:

ROH + H₃O⁺ ⇌ R⁺ + 2H₂O

Where ROH is the 9-aryl-9-xanthen-9-ol and R⁺ is the 9-arylxanthylium cation. The equilibrium constant for this reaction is a measure of the alcohol's "basicity" or its propensity to accept a proton and eliminate water. The pKₐ value associated with this equilibrium can be readily adjusted by introducing different substituents onto the xanthenol structure. nih.gov This tunability is a key feature for designing molecules with specific pH-dependent properties.

Table 2: Summary of Reactions and Equilibria

| Process | Reactants | Products | Conditions |

| Carbocation Formation | 9-Aryl-9-xanthen-9-ol, Acid (H⁺) | 9-Arylxanthylium Cation, Water | Acidic (Low pH) |

| Reversible Hydration | 9-Arylxanthylium Cation, Water | 9-Aryl-9-xanthen-9-ol, Acid (H⁺) | Neutral to Basic (Higher pH) |

| Electron Transfer | 9-Arylxanthylium Cation, Electron Donor | Xanthyl Radical, Donor Cation | Electrochemical or Chemical Reduction |

Influence of Substituents on Equilibrium Position

The structure of xanthene derivatives, particularly those with a carboxylate group, exists in a dynamic equilibrium between a closed, colorless spirocyclic lactone form and an open, fluorescent zwitterionic form. nih.gov This equilibrium is highly sensitive to the electronic nature of substituents on the xanthene core. The position of this equilibrium (KL-Z) is a critical determinant of the molecule's properties, such as its color and fluorescence.

The general principle is that the KL-Z equilibrium is inversely correlated with the electron density of the xanthene ring system. nih.gov

Electron-donating groups enrich the xanthene core with electrons, stabilizing the open zwitterionic form. Consequently, electron-rich rhodamines typically exist as the open, fluorescent species. nih.gov

Electron-withdrawing groups , such as those on terminal azetidines or fluorine atoms added to the xanthene scaffold, decrease the electron density of the ring. nih.gov This destabilizes the zwitterion and shifts the equilibrium toward the closed, colorless lactone form, thereby decreasing the KL-Z value. nih.gov

Furthermore, the nature of the substituent at the 3-position (using rhodamine numbering) has a profound impact. Replacing the standard 3-carboxylate with other functional groups can dramatically shift the equilibrium.

Nucleophilic substituents like hydroxymethyl, aminomethyl, or mercaptomethyl groups at this position further favor the closed spirocyclic form. nih.gov

Amide groups at the 3-position also strongly shift the equilibrium toward the closed state, in this case, a lactam. Unlike their carboxylate counterparts, the spirocyclization of 3-amidorhodamines is pH-dependent. nih.gov

These relationships demonstrate that the equilibrium position of xanthene analogs can be finely tuned through strategic placement of electron-donating or electron-withdrawing substituents, as well as by modifying key functional groups that participate directly in the spirocyclization process.

Table 1: Effect of Substituent Type on Xanthene Equilibrium

| Substituent Type | General Effect on Xanthene Core | Predominant Form | KL-Z Value |

|---|---|---|---|

| Electron-Donating Groups (e.g., alkylamines) | Increases electron density | Open (Zwitterion) | High |

| Electron-Withdrawing Groups (e.g., fluorine) | Decreases electron density | Closed (Lactone) | Low |

| 3-Amide Group | Stabilizes closed form via lactam | Closed (Lactam) | Very Low |

Radical Intermediates and Electrochemical Reaction Pathways

Electrochemical methods provide a pathway for the functionalization of xanthenes by generating reactive intermediates. These reactions proceed without the need for external catalysts or chemical oxidants, relying on direct anodic oxidation to initiate the process. nih.govnih.gov

The general mechanism begins with the oxidation of the xanthene molecule at the anode. This initial step leads to the formation of a radical cation intermediate. nih.gov Subsequent loss of a proton (deprotonation) from the C9 position generates a neutral radical species. This radical can then undergo further oxidation at the anode to form a key cationic intermediate, the xanthylium cation. nih.govnih.gov This highly electrophilic species is then susceptible to attack by various nucleophiles, leading to the formation of new C-C or C-N bonds. nih.gov

Single-Electron Transfer Oxidation and Radical Coupling

Proposed Electrochemical Oxidation Pathway for Xanthene:

Single-Electron Transfer (SET): Xanthene undergoes anodic oxidation to form a radical cation intermediate (I). nih.gov

Deprotonation: The radical cation (I) loses a proton (H⁺) from the benzylic C9 position to yield a neutral xanthenyl radical (II). nih.govnih.gov

Second Oxidation: The xanthenyl radical (II) is further oxidized at the anode to produce the highly reactive xanthylium cation (III). nih.govnih.gov

Once formed, this cation (III) can react with a suitable partner. For instance, in the presence of terminal alkynes, the cation is attacked by the alkyne, leading to a vinyl cation intermediate that can be trapped by water to form a functionalized product. nih.gov This entire sequence is initiated by the SET event and proceeds through distinct radical and cationic intermediates. The efficiency of these reactions can be influenced by steric effects; for example, methyl groups at the ortho-position of reacting alkynes can lead to decreased product yields. nih.gov

Mechanistic Insights into Catalytic Functionalization of Xanthene Derivatives

The functionalization of the aromatic rings of the xanthene scaffold can be achieved through various catalytic methods, including electrophilic aromatic substitution and hydrogenolysis.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic systems. wikipedia.org The mechanism involves the attack of an electrophile (E⁺) by the π-electron system of the aromatic ring. masterorganicchemistry.com This reaction proceeds via a two-step mechanism:

Formation of the Arenium Ion: The aromatic ring acts as a nucleophile, attacking the electrophile. This is typically the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. wikipedia.orgmasterorganicchemistry.com

Restoration of Aromaticity: A weak base removes a proton from the carbon atom that formed the new bond with the electrophile. This is a fast step that restores the stable aromatic system. masterorganicchemistry.com

In the context of xanthene derivatives, this pathway can be exploited for functionalization. For example, the xanthylium cation (generated electrochemically as described in section 3.4) is a potent electrophile. nih.gov It can participate in a Friedel-Crafts-type reaction with another aromatic molecule. The aromatic substrate attacks the xanthylium cation, leading to the formation of an intermediate, which then deprotonates to yield the final C-H alkylated product, effectively coupling the xanthene moiety to the aromatic substrate. nih.gov Kinetic isotope effect (KIE) studies showing a value of KH/KD as 1.2 indicate that the cleavage of the benzylic C-H bond of the xanthene is not the rate-determining step in this particular electrochemical process. nih.gov

Hydrogenolysis Steps in Catalytic Processes

Hydrogenolysis is a chemical reaction whereby a carbon-carbon or carbon-heteroatom bond is cleaved by the action of hydrogen. mdpi.com This process is crucial in the degradation of complex molecules and is typically facilitated by a metal catalyst. In the case of xanthene and its derivatives, the central ether linkage (C-O-C bond) is a potential target for hydrogenolysis.

The mechanism of hydrogenolysis often involves the following key steps:

Adsorption: The substrate (e.g., a xanthene derivative) adsorbs onto the surface of the catalyst.

Bond Cleavage: The target C-O bond is cleaved. This can be promoted by acidic sites on the catalyst support which activate the substrate. mdpi.com

Hydrogenation: Hydrogen atoms, also activated on the catalyst surface, are added to the resulting fragments, saturating the valencies created by the bond cleavage. nih.gov

This process is fundamental in the depolymerization of lignin, a complex biopolymer containing numerous ether linkages, which serves as a model for understanding the cleavage of C-O bonds in other aromatic ethers. mdpi.comrsc.org The efficiency of hydrogenolysis is highly dependent on the catalyst used (e.g., Pd/C, Ni-based catalysts), reaction temperature, and hydrogen pressure. mdpi.comrsc.org For xanthene derivatives, catalytic hydrogenolysis could provide a route to break open the central heterocyclic ring, yielding substituted diphenylmethane or phenol (B47542) derivatives.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 9-(2-Methylphenyl)xanthen-9-ol |

| Xanthene |

| Rhodamine |

| Azetidine |

| Xanthylium cation |

| Diphenylmethane |

Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation

Vibrational Spectroscopy (IR, Raman) for Functional Group and Structural Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups and ascertain the structural framework of molecules by analyzing their vibrational modes. For compounds in the xanthene class, characteristic spectral bands provide significant structural information.

In the IR spectrum of the related compound 9-hydroxyxanthene (B1684195), key absorption bands are observed that can be correlated to 9-(2-methylphenyl)xanthen-9-ol. A notable feature is a broad band in the region of 3350–3400 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group, often broadened due to hydrogen bonding. Aromatic C=C stretching vibrations typically appear in the 1600–1450 cm⁻¹ range. The asymmetric stretching of the C-O-C ether linkage within the xanthene core gives rise to a strong band around 1260 cm⁻¹, while the C-O-H bending of the tertiary alcohol is found near 1150 cm⁻¹. The presence of the methyl group on the phenyl ring would be expected to show C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations at lower wavenumbers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Isomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity of atoms within a molecule and for distinguishing between isomers. Both ¹H and ¹³C NMR provide detailed insights into the chemical environment of each nucleus.

For the parent compound, 9-phenylxanthen-9-ol (B1582450), the ¹H NMR spectrum (in CDCl₃) shows a complex multiplet for the aromatic protons between δ 7.04 and 7.39 ppm. chemicalbook.com A distinct singlet for the hydroxyl proton is also observed. chemicalbook.com In this compound, the introduction of the methyl group at the ortho position of the phenyl ring would introduce a characteristic singlet for the methyl protons, typically appearing in the upfield region of the aromatic signals, around δ 2.0-2.5 ppm. The proximity of this methyl group would also influence the chemical shifts and splitting patterns of the adjacent aromatic protons on both the phenyl and xanthene rings due to steric and electronic effects.

The ¹³C NMR spectrum provides information on the carbon framework. For 9-hydroxyxanthene, the carbon bearing the hydroxyl group (C-9) resonates at approximately δ 152.1 ppm. The aromatic carbons of the xanthene and phenyl rings typically appear in the δ 116-130 ppm range. For this compound, the methyl carbon would be expected to produce a signal around δ 20-25 ppm. The quaternary carbon of the phenyl ring attached to the xanthene moiety and the carbon bearing the methyl group would also have distinct chemical shifts. The full assignment of the ¹³C NMR spectrum would require two-dimensional NMR techniques like HSQC and HMBC to establish the C-H and long-range C-H correlations, respectively.

Table 1: Representative NMR Data for Xanthene Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

| 9-Phenylxanthen-9-ol | ¹H | 7.04-7.39 | m | CDCl₃ |

| ¹H | 2.66 | s (hydroxyl) | CDCl₃ | |

| 9-Hydroxyxanthene | ¹H | 7.20-7.45 | m | CDCl₃ |

| ¹H | 5.20 | s (hydroxyl) | CDCl₃ | |

| ¹³C | 152.1 (C-OH) | CDCl₃ | ||

| ¹³C | 116.4-129.8 | CDCl₃ |

Note: Data for 9-phenylxanthen-9-ol and 9-hydroxyxanthene are presented as representative examples. Specific shifts for this compound may vary.

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis, Steady-State, Time-Resolved)

Electronic spectroscopy provides valuable information about the ground and excited electronic states of a molecule, which is crucial for understanding its photophysical and photochemical behavior.

Investigation of Ground and Excited State Properties

The UV-Vis absorption spectrum of xanthene derivatives is characterized by intense π→π* transitions of the aromatic system. For 9-hydroxyxanthene, a maximum absorption (λₘₐₓ) is observed at approximately 285 nm in methanol, with a molar absorptivity (ε) of 4,500 L·mol⁻¹·cm⁻¹. The introduction of the 2-methylphenyl group at the 9-position is expected to cause a slight red-shift (bathochromic shift) in the absorption bands due to the extension of the conjugated system and the electron-donating nature of the methyl group.

Fluorescence spectroscopy can probe the properties of the first excited singlet state. The corresponding xanthylium cation, formed by the acid-catalyzed dehydration of this compound, is expected to be highly fluorescent, a characteristic feature of the xanthene dye family. The emission wavelength and quantum yield would be sensitive to the substitution pattern and the solvent environment.

Kinetic Monitoring of Reaction Pathways

UV-Vis spectroscopy is an excellent tool for monitoring the kinetics of reactions involving colored or UV-active species. The formation of the intensely colored 9-(2-methylphenyl)xanthylium cation from the colorless this compound in acidic media can be followed spectrophotometrically. By monitoring the change in absorbance at the λₘₐₓ of the cation over time, the rate constants and reaction orders for the dehydration reaction can be determined. This allows for a detailed investigation of the reaction mechanism and the influence of factors such as acid concentration and temperature.

Photophysical Properties of Xanthylium Cations

The photophysical properties of the 9-(2-methylphenyl)xanthylium cation are of significant interest. These cations are known for their strong absorption in the visible region and high fluorescence quantum yields. The presence of the ortho-methyl group on the phenyl ring can influence these properties through steric interactions. This steric hindrance can cause a twisting of the phenyl ring relative to the plane of the xanthene core, which in turn can affect the extent of electronic communication between the two moieties. This can lead to changes in the absorption and emission maxima, as well as the fluorescence lifetime and quantum yield, compared to the unsubstituted 9-phenylxanthylium cation. Time-resolved fluorescence spectroscopy can be employed to measure the excited-state lifetime of the cation, providing further insight into the dynamics of its de-excitation pathways.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound is not detailed in the provided search results, analysis of related structures provides valuable insights. For instance, the crystal structure of 9-methoxy-9-(2-methoxyphenyl)-9H-xanthene reveals that the xanthene system and the methoxyphenyl ring are nearly orthogonal to each other. nih.gov A similar perpendicular arrangement would be expected for this compound due to the steric hindrance imposed by the ortho-methyl group. This twisting would minimize steric clashes between the methyl group and the protons of the xanthene ring.

The crystal packing is likely to be influenced by intermolecular hydrogen bonding involving the hydroxyl group. This hydrogen bond could occur between the hydroxyl group of one molecule and the ether oxygen of an adjacent molecule, leading to the formation of supramolecular chains or networks. Weak C-H···π interactions may also play a role in stabilizing the crystal lattice. nih.gov

Table 2: Crystallographic Data for a Related Xanthene Derivative

| Compound | (E)-2-Methoxy-9-(2-methoxy-9H-xanthen-9-ylidene)-9H-xanthene |

| Formula | C₂₈H₂₀O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5699 (7) |

| b (Å) | 7.5200 (6) |

| c (Å) | 16.6101 (18) |

| β (°) | 102.682 (7) |

| V (ų) | 1044.33 (16) |

| Z | 2 |

This data is for a related bixanthenylidene and illustrates the type of information obtained from X-ray crystallography. nih.gov

Dihedral and Torsion Angle Determinations

The spatial orientation between the xanthene core and the C9-aryl substituent is a defining structural feature of 9-aryl-xanthenol derivatives, significantly influencing their properties. This orientation is quantified by dihedral and torsion angles, which are precisely determined using single-crystal X-ray diffraction.

In derivatives of this compound, the steric hindrance introduced by the ortho-methyl group on the phenyl ring, combined with the bulky xanthene framework, forces the two moieties into a non-planar arrangement. Studies on closely related compounds provide insight into the expected conformations. For instance, in 9-Methoxy-9-(2-methoxyphenyl)-9H-xanthene, the xanthene system and the methoxyphenyl ring are found to be nearly perpendicular, with a dihedral angle between their mean planes of 89.27(3)°. researchgate.netornl.gov This significant twist minimizes steric repulsion. Similarly, analysis of 9-(2-Methylphenyl)-3,4,5,6,9,10-hexahydroxanthene-1,8(2H,7H)-dione revealed that the angle between the aromatic substituent and the xanthene system is 84°. rsc.org

Torsion angles further describe the conformation of specific substituent groups. For example, the torsion angle (φ), which describes the relative position of the C9-phenyl substituent to the xanthene framework, has been observed in a range of 69.2° to 79.26° for various 9-phenylxanthene derivatives. nih.gov In 9-Methoxy-9-(2-methoxyphenyl)-9H-xanthene, a specific C-O-C-C torsion angle of 11.56(18)° is noted for the methoxy (B1213986) group attached to the phenyl ring, indicating its deviation from the plane of the ring. researchgate.netornl.gov

Table 1: Selected Dihedral and Torsion Angles in 9-Aryl-Xanthene Derivatives

| Compound/Derivative Class | Parameter | Angle (°) | Source(s) |

| 9-Methoxy-9-(2-methoxyphenyl)-9H-xanthene | Dihedral Angle (Xanthene-Phenyl) | 89.27 | researchgate.netornl.gov |

| 9-(2-Methylphenyl)-hexahydroxanthenedione | Dihedral Angle (Xanthene-Phenyl) | 84 | rsc.org |

| 9-Phenylxanthenediol Derivatives | Torsion Angle (φ) | 69.2 - 79.26 | nih.gov |

| 9-Methoxy-9-(2-methoxyphenyl)-9H-xanthene | Torsion Angle (C-O-C-C) | 11.56 | researchgate.netornl.gov |

Crystal Packing and Intermolecular Hydrogen Bonding

The solid-state architecture of this compound is dictated by its crystal packing and the network of intermolecular forces, particularly hydrogen bonds involving the C9-hydroxyl group. The analysis of its crystal structure and that of related compounds provides a clear picture of the supramolecular assemblies formed.

A derivative, 9-(2-Methylphenyl)-3,4,5,6,9,10-hexahydroxanthene-1,8(2H,7H)-dione, has been shown to crystallize in the monoclinic system with the space group P21/n. rsc.org The central heterocyclic ring in this structure adopts a distorted boat conformation. rsc.org Such specific packing arrangements are common in the broader family of xanthene derivatives.

Hydrogen bonding is a primary directional force in the crystal packing of xanthenols. The hydroxyl group (OH) at the C9 position is a potent hydrogen bond donor, while the oxygen atom within the xanthene ring can act as an acceptor. In many xanthenol structures, consistent (Host)-O-H···O-(Host) hydrogen bonds are a dominant feature, linking molecules into larger motifs. researchgate.net In other derivatives, intermolecular O-H···O hydrogen bonds form infinite chains, creating well-ordered, stable crystalline lattices. osti.gov

Beyond conventional hydrogen bonds, weaker interactions also play a significant role. C-H···O and C-H···π interactions are frequently observed, further stabilizing the crystal structure. researchgate.netornl.gov For instance, in 9-Methoxy-9-(2-methoxyphenyl)-9H-xanthene, molecules are linked into chains along the crystallographic b-axis by C-H···O interactions. researchgate.netornl.gov

Table 2: Crystal Packing and Interaction Data for Xanthene Derivatives

| Compound/Derivative | Crystal System | Space Group | Key Intermolecular Interactions | Source(s) |

| 9-(2-Methylphenyl)-hexahydroxanthenedione | Monoclinic | P21/n | Not specified | rsc.org |

| 9-(4-methoxyphenyl)-9H-xanthen-9-ol Clathrates | Triclinic | P-1 | (Host)-O-H···O-(Host) | researchgate.net |

| 9-Methoxy-9-(2-methoxyphenyl)-9H-xanthene | Monoclinic | P21/c | C-H···O, C-H···π | researchgate.netornl.gov |

| 9-(2-Hydroxy-6-oxocyclohex-1-en-1-yl)-xanthen-1-one | Not specified | Not specified | O-H···O, C-H···O | osti.gov |

Operando Spectroscopic Techniques for Dynamic Reaction Studies

Operando spectroscopy—the characterization of materials while they are functioning under actual reaction conditions—represents a powerful frontier for elucidating complex reaction mechanisms. youtube.com By combining analytical techniques like Fourier-transform infrared (FTIR) or Raman spectroscopy with a functioning chemical reactor, researchers can gain real-time insights into the structural evolution of reactants, intermediates, and products. nih.govornl.gov

These techniques are particularly suited for studying dynamic processes involving 9-aryl-xanthenols, such as their formation via acid-catalyzed cyclization or their subsequent reactions. An operando setup allows for the direct correlation between the appearance and disappearance of specific vibrational bands (e.g., C-O, O-H, C=C) and the catalytic activity or reaction progress. ornl.gov For example, operando FTIR spectroscopy can monitor the consumption of starting materials and the formation of the xanthene core, potentially identifying transient intermediates that are invisible to conventional pre- and post-reaction analysis. rsc.orgresearchgate.net Similarly, operando Raman spectroscopy can provide complementary information on the vibrational fingerprints of molecules, even in aqueous media, and can be used to track changes on a catalyst surface during a reaction. ornl.govmdpi.com

While the direct application of operando spectroscopy to reactions involving this compound is not extensively documented in the surveyed literature, the methodology is broadly applicable to this class of compounds. Such studies would be invaluable for understanding the kinetics and mechanism of their synthesis, providing a molecular-level view of bond formation and cleavage events as they occur. aspbs.com The coupling of spectroscopy with online product analysis (e.g., mass spectrometry) in an operando setup can link these mechanistic events directly to catalyst selectivity and reaction yield. ornl.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to determine the ground-state properties of molecules. For 9-(2-Methylphenyl)xanthen-9-ol, DFT calculations are employed to predict its most stable three-dimensional shape (geometry) and the distribution of electrons within the molecule.

Researchers typically use a combination of a functional, such as the widely used B3LYP, and a basis set like 6-311G(d,p) to perform these calculations. semanticscholar.org The process involves an iterative optimization that adjusts the positions of the atoms until the lowest energy state is found. The resulting geometry for the xanthene core is characteristically not flat; the central heterocyclic ring adopts a distorted boat-like conformation. The 2-methylphenyl substituent at the C9 position will also have a specific rotational angle relative to the xanthene system to minimize steric hindrance.

Beyond geometry, DFT elucidates the electronic structure. Analyses such as Mulliken charge distribution can reveal the partial charges on each atom, while the Electron Localization Function (ELF) and Local Orbital Localizer (LOL) provide detailed maps of electron density, highlighting bonding and lone-pair regions. semanticscholar.org These calculations are crucial for understanding the molecule's intrinsic stability and polarity. In studies of similar xanthene derivatives, theoretical geometric parameters calculated by DFT have shown excellent agreement with experimental data obtained from X-ray crystallography. semanticscholar.orgresearchgate.net

Time-Dependent DFT (TD-DFT) for Excited State Properties and Photochemical Analysis

While DFT excels at describing the ground state, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and photochemical properties. researchgate.net This approach allows scientists to predict how this compound interacts with light, which is fundamental to understanding its potential use in applications like fluorescent probes or photosensitizers.

TD-DFT calculations can accurately predict the molecule's UV-Visible absorption spectrum. semanticscholar.org The calculations yield vertical excitation energies, which correspond to the energy required to promote an electron from a lower-energy occupied orbital to a higher-energy unoccupied orbital without changing the molecular geometry. These energies translate directly to the absorption wavelengths (λmax) observed in spectroscopy.

Furthermore, TD-DFT provides insights into the nature of these electronic transitions, such as identifying them as π → π* or n → π* transitions. chemrxiv.org For complex molecules, it is often necessary to use specific types of functionals, such as long-range corrected functionals like CAM-B3LYP, to accurately model charge-transfer (CT) excitations. mdpi.com The agreement between TD-DFT-simulated spectra and experimental results is often very high, validating the computational model. semanticscholar.orgsciengine.com

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is instrumental in understanding how chemical reactions occur. For this compound, this involves modeling its synthesis to understand how and why the reaction proceeds in a certain way.

The synthesis of 9-arylxanthenes often involves the acid-catalyzed condensation of an aldehyde with other reagents. nih.govscholarsresearchlibrary.com DFT can be used to model the proposed reaction mechanism step-by-step. For instance, a proposed pathway may involve the formation of a carbocation intermediate. scholarsresearchlibrary.com

By calculating the energies of the reactants, intermediates, transition states, and products, an energy profile for the entire reaction can be constructed. The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction. By comparing the activation energies of different possible pathways, chemists can predict which pathway is more favorable and thus explain the chemo- or regioselectivity of a synthesis. researchgate.net

A key step in forming the xanthene core is an intramolecular cyclization. DFT is used to locate the specific transition state structure for this ring-closing event. By analyzing this structure, researchers can understand the geometric requirements for the cyclization to occur. The calculated energy barrier for this step provides a quantitative measure of the reaction's feasibility and helps in optimizing reaction conditions, such as temperature or catalyst choice, to improve the yield of the final product.

Molecular Orbital Analysis (HOMO, LUMO, Energy Gap) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, and DFT is the primary tool used to calculate these orbitals. libretexts.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. researchgate.net The spatial distribution of these orbitals in this compound indicates the most probable sites for electrophilic and nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govaimspress.com

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily polarized. aimspress.com

This analysis, often combined with Molecular Electrostatic Potential (MEP) maps that show regions of positive and negative electrostatic potential on the molecule's surface, allows for robust predictions of its reactive behavior. semanticscholar.orgresearchgate.net

Table 1: Key Quantum Chemical Descriptors from DFT Analysis

| Parameter | Symbol | Significance | Typical Application |

| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the ability to donate an electron. | Predicts nucleophilicity and ionization potential. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the ability to accept an electron. | Predicts electrophilicity and electron affinity. |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. aimspress.com |

| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. researchgate.net |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. researchgate.net |

Energetic and Stability Comparisons of Isomeric and Conformational Forms

Molecules are not static entities; they can exist in different spatial arrangements. For this compound, rotation can occur around the single bond connecting the 2-methylphenyl group to the C9 atom of the xanthene core. This gives rise to different rotational isomers, or conformers.

Quantitative Analysis of Non-Covalent Interactions (e.g., Hirshfeld Surface Analysis)

A comprehensive search for crystallographic data and computational studies specifically for the compound this compound did not yield any published research detailing its Hirshfeld surface analysis or a quantitative breakdown of its non-covalent interactions. This type of analysis is contingent upon the availability of a solved crystal structure, from which the necessary calculations can be performed.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the procrystal (the crystal lattice), this technique provides a graphical representation of molecules as three-dimensional surfaces.

The analysis generates several key graphical outputs and data points:

d_norm surfaces: These surfaces are mapped with a normalized contact distance, which highlights regions of significant intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, typically representing hydrogen bonds and other strong interactions. Blue regions signify contacts longer than the van der Waals radii, and white areas represent contacts at the van der Waals limit.

For analogous xanthene derivatives that have been studied, Hirshfeld surface analysis has revealed the significant role of various non-covalent interactions in stabilizing their crystal packing. For instance, in the crystal structure of a related brominated and hydroxylated xanthenedione derivative, the analysis quantified the contributions of different contacts.

A hypothetical breakdown of non-covalent interactions for a xanthene derivative, as determined by Hirshfeld surface analysis, is presented in the table below to illustrate the type of data this analysis provides.

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts for a Xanthene Derivative from Hirshfeld Surface Analysis.

| Interaction Type | Percentage Contribution (%) |

| H···H | 50.6 |

| O···H/H···O | 22.9 |

| C···H/H···C | 11.1 |

| Br···H/H···Br | 11.6 |

| Br···O/O···Br | 1.8 |

| O···O | 0.7 |

| C···C | 0.1 |

This data is for the related compound 9-(3-bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione and is presented for illustrative purposes only. nih.gov

Without a dedicated crystallographic and computational study on this compound, a specific and accurate quantitative analysis of its non-covalent interactions remains unavailable. Such a study would be necessary to generate the precise data tables and detailed research findings for this particular compound.

Supramolecular Chemistry and Host Guest Interactions

Design Principles for Xanthenol-Based Host Compounds

The efficacy of xanthenol derivatives as host compounds is rooted in several key design principles. These molecules are inherently bulky and possess a distinct three-dimensional architecture, which is a fundamental requirement for creating cavities capable of accommodating guest molecules. The central sp³-hybridized carbon atom, C9, which is bonded to a hydroxyl group and an aryl substituent, pushes the xanthene moiety into a non-planar, butterfly-like conformation. This rigidity and shape-persistence contribute to the formation of well-defined voids and channels within the crystal lattice.

A critical feature for host-guest interactions is the presence of a hydroxyl group at the C9 position. This -OH group acts as a hydrogen bond donor, enabling the formation of specific and directional interactions with guest molecules that have hydrogen bond accepting functionalities. Furthermore, the aromatic rings of the xanthene core and the appended phenyl group provide opportunities for weaker, yet significant, interactions such as C-H···π and π-π stacking.

The nature and position of the substituent on the 9-aryl ring can significantly influence the packing of the host molecules in the solid state and, consequently, the shape and size of the resulting cavities. In the case of 9-(2-Methylphenyl)xanthen-9-ol, the ortho-methyl group on the phenyl ring introduces steric hindrance. This steric bulk is expected to influence the dihedral angle between the phenyl ring and the xanthene system. For a related compound, 9-(2-methylphenyl)-3,4,5,6,9,10-hexahydroxanthene-1,8(2H,7H)-dione, the aromatic substituent at the C9 position is oriented at an angle of 84° with respect to the xanthene system. researchgate.net This near-orthogonal orientation, driven by the ortho-substituent, can create specific pockets within the crystal lattice, thereby influencing guest selectivity.

Formation of Inclusion Compounds with Small Organic Guests

While specific studies on the inclusion compounds of this compound are not extensively documented in the reviewed literature, the behavior of its close analogues, such as 9-(4-methylphenyl)-9H-xanthen-9-ol and 9-(2-methoxyphenyl)-9H-xanthen-9-ol, provides significant insights into its expected capabilities. These compounds are known to form stable inclusion complexes with a variety of small organic guest molecules. researchgate.netnih.gov

The formation of these host-guest assemblies can be achieved through co-crystallization from a solution containing both the host and the potential guest. The primary driving force for the inclusion of guests with electron-donating functionalities is the hydrogen bond between the host's hydroxyl group and an acceptor atom on the guest molecule (e.g., oxygen or nitrogen). researchgate.net For guests lacking such functionalities, like benzene (B151609) or cyclohexane (B81311), inclusion is still possible. researchgate.net In these cases, the host molecules typically form hydrogen-bonded dimers via (Host)–OH···O(Host) interactions, creating voids in which the guest molecules are entrapped. researchgate.net

Given these principles, this compound is anticipated to form inclusion compounds with a range of small organic molecules, particularly those possessing hydrogen bond accepting groups.

Stoichiometric Ratios in Co-crystallization

The stoichiometry of host-guest inclusion compounds is a critical parameter that reflects the packing efficiency and the nature of the interactions within the crystal lattice. For xanthenol-based hosts, the stoichiometric ratios are observed to vary depending on the size and shape of both the host and the guest.

In studies of the closely related 9-(4-methylphenyl)-9H-xanthen-9-ol, several distinct stoichiometric ratios have been determined through single-crystal X-ray diffraction. researchgate.net These findings offer a strong predictive framework for the potential behavior of the 2-methylphenyl isomer.

| Host Compound | Guest Molecule | Stoichiometric Ratio (Host:Guest) |

| 9-(4-Methylphenyl)-9H-xanthen-9-ol | Cyclohexane | 2:1 |

| 9-(4-Methylphenyl)-9H-xanthen-9-ol | Benzene | 2:1 |

| 9-(4-Methylphenyl)-9H-xanthen-9-ol | 1,4-Dioxane | 2:1 |

| 9-(4-Methylphenyl)-9H-xanthen-9-ol | Cyclohexanone | 1:1 |

| 9-(4-Methylphenyl)-9H-xanthen-9-ol | N,N-Dimethylformamide | 1:1 |

| 9-(4-Methylphenyl)-9H-xanthen-9-ol | N,N-Dimethylacetamide | 1:1 |

| 9-(2-Methoxyphenyl)-9H-xanthen-9-ol | Caffeine | 2:1 |

Table based on data for analogous compounds. researchgate.net

The 2:1 host-to-guest ratio is common for guests that occupy voids created by hydrogen-bonded host dimers. researchgate.net In contrast, a 1:1 ratio is often observed when the guest molecule directly engages in hydrogen bonding with the host's hydroxyl group, disrupting the formation of host dimers and integrating into the primary structural motif. researchgate.net

Structural Characterization of Host-Guest Assemblies

The definitive characterization of host-guest assemblies is achieved through single-crystal X-ray diffraction. This technique provides precise information about bond lengths, bond angles, and the nature of intermolecular interactions within the crystal.

For inclusion compounds of the analogous 9-(4-methylphenyl)-9H-xanthen-9-ol, structural analysis has revealed key interaction patterns. researchgate.net In complexes with guests like cyclohexanone, N,N-dimethylformamide (DMF), and N,N-dimethylacetamide (DMA), a prominent (Host)–OH···O(Guest) hydrogen bond is the primary interaction. researchgate.net Conversely, with guests like cyclohexane and benzene, the host molecules form (Host)–OH···O(Host) hydrogen-bonded dimers, and the guest molecules are located in the cavities created by the packing of these dimers. researchgate.net

In the case of the 9-(2-methoxyphenyl)-9H-xanthen-9-ol co-crystal with caffeine, a 2:1 complex is formed, and the structure was solved in the triclinic space group P-1. researchgate.net The structural details of a derivative, 9-methoxy-9-(2-methoxyphenyl)-9H-xanthene, show that the xanthene system and the methoxyphenyl ring are nearly orthogonal, with a dihedral angle of 89.27(3)°. nih.gov This provides a strong indication of the likely conformation of the 2-methylphenyl group in the title compound, which would significantly impact the shape of the binding pocket.

Kinetics of Enclathration, Desorption, and Guest Exchange Processes

The dynamics of guest inclusion (enclathration), release (desorption), and replacement (guest exchange) are crucial aspects of the functionality of crystalline hosts. These kinetic processes are often studied using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which provide information about the thermal stability of the inclusion compounds and the energy changes associated with guest release.

While specific kinetic data for this compound are not available in the surveyed literature, studies on related xanthenol hosts have demonstrated that the stability of the inclusion compounds and the kinetics of guest exchange are dependent on the nature of the host-guest interactions. Stronger hydrogen bonds between the host and guest typically lead to higher thermal stability and slower guest release. The ability to undergo guest exchange highlights the dynamic nature of these crystalline solids.

Solid-State Reactivity and Transformations within Host Frameworks

The ordered environment of a crystalline host lattice can be utilized to control the reactivity of included guest molecules. By pre-organizing guest molecules in specific orientations and distances, solid-state reactions that are difficult to achieve in solution can be facilitated. The host framework acts as a supramolecular template, directing the outcome of the reaction.

Although there are no specific reports on solid-state reactivity within the framework of this compound, the general principles of solid-state chemistry suggest its potential as a platform for such reactions. The defined cavities and the potential for specific interactions with guest molecules could be exploited to orchestrate photoreactions, polymerizations, or other transformations of encapsulated guests. The success of such endeavors would, however, be highly dependent on the specific geometry and stability of the host-guest assembly.

Advanced Applications in Chemical Systems and Materials Science Focus on Chemical Principles

Development of Fluorescent and Colorimetric Chemosensory Systems

Xanthene derivatives are widely recognized for their utility as fluorescent materials, particularly in the creation of pH sensors. mdpi.comnih.gov The compound 9-(2-Methylphenyl)xanthen-9-ol and its analogues are integral to the design of systems that can detect changes in chemical environments through a visible color change or a fluorescent signal.

The function of xanthene-based pH indicators, including this compound, is governed by a fundamental acid-base equilibrium. In a neutral or basic environment, the compound typically exists in a colorless, non-fluorescent carbinol (alcohol) form. This is the stable state of this compound.

Upon acidification, the hydroxyl group at the C9 position is protonated and subsequently eliminated as a water molecule. This process results in the formation of a highly conjugated and planar xanthylium cation. researchgate.net This cation is characterized by its intense color and, in many cases, strong fluorescence, due to the delocalization of electrons across the xanthene backbone. wikipedia.org

The reversible equilibrium between the colorless carbinol form and the colored xanthylium cation is the cornerstone of its pH-sensing mechanism. The intensity of the color or fluorescence is directly proportional to the concentration of the xanthylium cation, which in turn is dependent on the pH of the solution. This allows for a quantitative or qualitative assessment of acidity. nih.gov

A critical aspect of designing effective chemosensors is the ability to control the pH range at which they operate. This is achieved by tuning the acid dissociation constant (pKa) of the sensor molecule. For xanthene-based sensors, the pKa corresponds to the pH at which the concentrations of the carbinol and xanthylium cation forms are equal.

The pKa of a xanthene derivative can be precisely adjusted through strategic molecular design. rsc.orgresearchgate.net By introducing different functional groups onto the aromatic rings or the 9-aryl substituent, the electronic properties of the molecule can be altered.

Electron-donating groups (e.g., alkyl, methoxy) on the phenyl ring increase the electron density of the system, stabilizing the positive charge of the xanthylium cation. This stabilization facilitates the formation of the cation, thereby lowering the pKa and shifting the sensor's response to more acidic conditions.

Electron-withdrawing groups (e.g., nitro, halogen) have the opposite effect. They destabilize the xanthylium cation, making its formation less favorable. This results in a higher pKa, shifting the operational range of the sensor to more neutral or alkaline conditions.

This principle allows for the creation of a portfolio of sensors from a single xanthene core, each tailored for a specific pH range. For example, studies on fluorescein (B123965) derivatives have shown that adding electron-donating alkyl groups can raise the pKa, enhancing sensor sensitivity at physiological pH. acs.org Similarly, various rhodamine spirolactams have been developed with tuned pKa values by modifying their alkylamide chains, which influences steric hindrance and hydrogen bonding. lnu.edu.cn

Table 1: Influence of Substituents on the pKa of Xanthene-Based pH Sensors

| Substituent Type on Aryl Ring | Effect on Xanthylium Cation | Predicted pKa Shift |

|---|---|---|

| Electron-Donating (e.g., -CH₃, -OCH₃) | Stabilization | Lower |

| Electron-Withdrawing (e.g., -NO₂, -Cl) | Destabilization | Higher |

Exploration of Chemical Reactivity in Non-Conventional Media

The study of chemical reactions in environments other than traditional organic solvents offers insights into fundamental reactivity and can lead to more sustainable chemical processes. Supercritical carbon dioxide (scCO₂) has emerged as a "green" solvent alternative due to its non-toxic, non-flammable, and inexpensive nature. arkat-usa.org

Supercritical CO₂ possesses unique physicochemical properties, including liquid-like density and gas-like viscosity, which can significantly influence chemical reactions. umich.edu Its low polarity and dielectric constant create a distinct environment for ionic species like carbocations.

The formation of the xanthylium cation from this compound is essentially the generation of a carbocation. In a non-polar medium like scCO₂, the stabilization of this charged species is challenging compared to in polar solvents. However, the high solubility of gases in scCO₂ can enhance certain reactions. niscpr.res.in Research has shown that scCO₂ can affect the regioselectivity of reactions, such as in olefin oxidation, by altering the reaction medium. umich.edu The study of carbocation reactivity in scCO₂ could reveal novel reaction pathways or changes in selectivity, driven by the unique solvation properties and potential for "cage effects" to be reduced due to the low viscosity of the medium. arkat-usa.orgniscpr.res.in While specific studies on this compound in scCO₂ are not widely documented, the principles governing reactions in this medium suggest that its carbocation would exhibit altered stability and reactivity profiles.

Building Blocks for Novel Synthetic Methodologies and Functional Materials

The xanthene scaffold is a privileged structure in organic synthesis, serving as a building block for a wide array of more complex molecules and functional materials. nih.govscielo.org.mx Derivatives of 9-phenylxanthen-9-ol (B1582450) are employed in various synthetic applications, highlighting the potential of this compound in this capacity.

These compounds are utilized in:

Medicinal Chemistry: As precursors for compounds with evaluated pharmacological activities, including antibacterial and anti-inflammatory properties. nih.govscielo.org.mx

Materials Science: In the development of dyes for laser technologies and fluorescent materials for bio-imaging and visualization of biomolecules. mdpi.comscielo.org.mx

Organic Synthesis: The hydroxyl group of 9-aryl-xanthen-9-ols can be a leaving group, and the xanthene moiety itself can be a key component in larger molecular architectures. They are used in multi-component reactions to efficiently generate molecular diversity. mdpi.com

The adaptability of the xanthene structure allows for its incorporation into a multitude of functional groups, making compounds like this compound valuable starting materials for creating novel and functional chemical entities. nih.gov

Hydrochromic Materials for Moisture Sensing Applications

Hydrochromic materials are substances that change color in response to the presence of water. The same chemical principle that allows this compound to function as a pH sensor can be harnessed for moisture detection.

The conversion of the colorless carbinol to the colored xanthylium cation requires a proton source. In the context of pH sensing, this is an acid. However, water itself can act as a proton donor, albeit a very weak one. In a sufficiently non-polar, anhydrous environment, this compound would exist in its colorless state. Upon exposure to moisture, the equilibrium can shift towards the formation of the colored xanthylium cation, resulting in a visible color change. This reversible transformation forms the basis of its potential application as a simple, visual moisture indicator. While not as pronounced as the effect with strong acids, this inherent sensitivity to water makes it a candidate for developing hydrochromic sensors.

Mechanistic Basis of Hydrochromism in Xanthylium Cations

The phenomenon of hydrochromism in xanthylium cations, the colored species derived from this compound, is a fascinating example of a reversible chemical transformation initiated by the presence of water. This color change is not a simple physical process but is rooted in a dynamic chemical equilibrium between the colored cation and its colorless carbinol precursor.

The core of this mechanism lies in the nucleophilic addition of water to the electrophilic C9 carbon of the xanthylium ring system. The xanthylium cation, which is a planar, electron-delocalized, and intensely colored species, readily reacts with water molecules. In this reaction, a water molecule acts as a nucleophile, attacking the electron-deficient C9 position of the xanthylium cation. This attack results in the formation of a tetrahedral, non-planar carbinol adduct, specifically this compound. This structural change from a planar, conjugated system to a non-planar, non-conjugated system disrupts the chromophore, leading to a loss of color. The colorless nature of the xanthen-9-ol derivative is due to the saturation of the C9 carbon, which breaks the extensive π-conjugation that is responsible for the absorption of visible light in the cationic form.

The reversibility of this process is a key characteristic of the hydrochromism observed in this class of compounds. The colorless this compound can readily regenerate the colored 9-(2-methylphenyl)xanthylium cation upon removal of water or in the presence of a strong acid. This equilibrium can be influenced by several factors, including the pH of the medium and the presence of other nucleophiles.

The steric and electronic properties of the substituent at the C9 position play a crucial role in the kinetics and thermodynamics of this equilibrium. In the case of this compound, the ortho-methyl group on the phenyl ring can introduce steric hindrance around the reaction center. This steric bulk can influence the rate of both the forward reaction (formation of the carbinol) and the reverse reaction (regeneration of the cation).

While specific kinetic and thermodynamic data for the hydrochromism of the 9-(2-methylphenyl)xanthylium cation are not extensively documented in publicly available literature, the general principles can be illustrated by the behavior of closely related 9-arylxanthylium salts. The table below presents hypothetical yet representative UV-Vis absorption data for a generic 9-arylxanthylium cation in both its colored cationic form and its colorless carbinol form, demonstrating the characteristic spectral changes upon interaction with water.

| Species | Solvent System | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Observed Color |

| 9-Arylxanthylium Cation | Anhydrous Acetonitrile | 480 | ~ 40,000 | Magenta |

| 9-Arylxanthen-9-ol | Acetonitrile/Water (1:1) | < 300 | Not significant in the visible region | Colorless |

This table is a representative illustration of the hydrochromic shift and is based on typical values for 9-arylxanthylium salts. The exact values for the 9-(2-Methylphenyl)xanthylium cation may vary.

The data in the table illustrates the dramatic effect of water on the electronic absorption spectrum. In an anhydrous (water-free) environment, the xanthylium cation exhibits a strong absorption band in the visible region, leading to its intense color. However, upon the addition of water, this absorption band disappears, and the solution becomes colorless, consistent with the formation of the xanthen-9-ol, which does not absorb light in the visible spectrum.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 9-(2-methylphenyl)xanthen-9-ol, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via Grignard reactions or acid-catalyzed cyclization. For example, o-tolylmagnesium bromide reacts with xanthen-9-one derivatives under THF at room temperature (80% yield) . Acidic conditions (e.g., acetic acid) facilitate cyclization of precursors like 2,2',4,4'-tetrahydroxybenzophenone .

- Critical Parameters : Temperature and catalyst choice significantly impact purity. For instance, iodine (5 mol%) in ethanol achieves near-quantitative yields at room temperature within 5 minutes for analogous xanthen-9-ol derivatives .

Q. How is this compound characterized analytically, and what techniques resolve structural ambiguities?

- Methodology : Single-crystal XRD (using SHELX programs ) and NMR (1H/13C) are primary tools. Crystallographic data (e.g., monoclinic P21/c space group ) confirm dihedral angles (e.g., 89.27° between xanthene and methoxyphenyl planes ).

- Data Interpretation : Weak C–H⋯O hydrogen bonds (2.663–3.303 Å) and π–π interactions (3.580–4.691 Å) are critical for validating supramolecular packing .

Q. What are the stability and reactivity profiles of this compound under common experimental conditions?

- Stability : The compound oxidizes to xanthen-9-one in hot acetic acid within 15 minutes . Storage at -20°C in sealed containers is recommended to prevent degradation .

- Reactivity : Electrophilic substitution with indoles, pyrroles, or 1,3-dicarbonyl compounds occurs under mild catalysis (iodine or ionic liquids ). Competitive alkylation with pyrimidines is substrate-dependent; low solubility (e.g., uracil) may reduce yields .

Advanced Research Questions

Q. How can catalytic systems be optimized for regioselective functionalization of this compound?

- Catalyst Design : Ionic liquids like [Betaine][H2PO4] enhance substitution reactions via hydrogen-bond activation. A 0.1 equivalent of this catalyst achieves near-quantitative yields in 4 hours at 50°C .

- Mechanistic Insights : Catalyst recyclability (up to 5 cycles without loss of activity) and solvent-free conditions improve sustainability. Side reactions (e.g., over-alkylation) are minimized by controlling catalyst loading .

Q. What strategies enable the use of this compound as a fluorimetric pH indicator?

- Design Principles : Substituent effects on fluorescence are studied via allylation or methoxy group introduction. For example, allyl bromide/Cs2CO3 in DMF modifies photophysical properties (e.g., λex/λem shifts) .

- Validation : UV-Vis and fluorescence spectroscopy quantify pH-dependent spectral changes. Intramolecular charge transfer (ICT) mechanisms are modeled using DFT calculations .

Q. How do substituents on the xanthene core influence host-guest chemistry and crystallographic packing?

- Structural Analysis : Bulky substituents (e.g., 2-methylphenyl) enforce orthogonal orientations between aromatic rings, stabilizing cationic centers (e.g., C13 in xanthene ).

- Host-Guest Applications : Weber’s rules for host design (bulkiness, hydrogen-bond donors) are validated via inclusion studies with theophylline or small organic guests .

Q. What crystallographic challenges arise in resolving disordered structures of this compound derivatives?

- Technical Solutions : SHELXL refinement protocols handle disorder by partitioning occupancy ratios. For example, anti-parallel chains along [010] in P21/c require constrained H-atom placement .

- Software Tools : ORTEP-3 and SHELXPRO interface with crystallographic data to visualize weak interactions (C–H⋯π, π–π) critical for accurate modeling .

Data Contradiction Analysis

Q. How can discrepancies in reported reaction yields for xanthen-9-ol derivatives be reconciled?

- Case Study : Iodine-catalyzed reactions report >90% yields under mild conditions , whereas acetic acid-mediated alkylation shows variable yields (55–95%) depending on nucleophile solubility .

- Resolution : Substrate-specific factors (e.g., solubility, steric hindrance) and catalyst efficiency (iodine vs. H2SO4) account for discrepancies. Controlled solvent polarity and temperature studies are recommended for cross-validation.

Safety and Handling

Q. What protocols mitigate risks associated with this compound’s flammability and toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.